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Dibenzo[b,e][1,4]dioxin-2-amine

Cat. No.: B12010945
CAS No.: 30578-70-2
M. Wt: 199.20 g/mol
InChI Key: HEQHKDYXHRCKHZ-UHFFFAOYSA-N
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Description

Contextualization of the Dibenzo[b,e]researchgate.netnih.govdioxin Scaffold in Heterocyclic Chemistry

The dibenzo[b,e] researchgate.netnih.govdioxin scaffold is a polycyclic heterocyclic organic compound. wikipedia.org Its structure consists of two benzene (B151609) rings fused to a central 1,4-dioxin (B1195391) ring. wikipedia.org This tricyclic system, with the molecular formula C12H8O2, is also known by other names such as dibenzodioxin and dibenzo-p-dioxin (B167043). wikipedia.orgfishersci.ca The structure is considered to be planar to slightly folded. thieme-connect.de

In the realm of heterocyclic chemistry, the dibenzo[b,e] researchgate.netnih.govdioxin scaffold is significant. It behaves as an aromatic ether and is notably more stable than its less annulated counterparts, 1,4-dioxins and 1,4-benzodioxins. thieme-connect.de This stability allows for various electrophilic aromatic substitutions, including halogenation, Friedel–Crafts acylation, and nitration. thieme-connect.de The synthesis of the dibenzo[b,e] researchgate.netnih.govdioxin ring system can be achieved through methods such as the base-induced self-condensation of 2-halophenols or the condensation of benzene-1,2-diols with activated halobenzenes. thieme-connect.deresearchgate.net

Significance of Amino-Substituted Dibenzo[b,e]researchgate.netnih.govdioxins in Contemporary Chemical Research

The introduction of an amino group (-NH2) to the dibenzo[b,e] researchgate.netnih.govdioxin scaffold creates amino-substituted derivatives like dibenzo[b,e] researchgate.netnih.govdioxin-2-amine. This functionalization is significant as it opens avenues for further chemical modifications and introduces potential biological activity. The amino group can be a precursor for a variety of other functional groups through reactions like the Sandmeyer reaction, which allows for further structural diversification. thieme-connect.de

While many dibenzo[b,e] researchgate.netnih.govdioxin derivatives are studied for their potential applications, the amino-substituted variants are of particular interest. For instance, research into related amino-substituted dihydrobenzo[b] researchgate.netnih.govdioxin scaffolds has led to the identification of potent inhibitors for enzymes like DprE1, which is a target for antitubercular agents. nih.gov Although direct research on the biological activities of dibenzo[b,e] researchgate.netnih.govdioxin-2-amine is not extensively detailed in the provided results, the known reactivity of the amino group suggests its potential as a building block in the synthesis of more complex molecules with desired properties. The synthesis of such derivatives is an active area of research, with various methods being explored to create functionalized dibenzo[b,e] researchgate.netnih.govdioxins. researchgate.netcapes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B12010945 Dibenzo[b,e][1,4]dioxin-2-amine CAS No. 30578-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30578-70-2

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

dibenzo-p-dioxin-2-amine

InChI

InChI=1S/C12H9NO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2

InChI Key

HEQHKDYXHRCKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,e 1 2 Dioxin 2 Amine and Its Derivatives

Strategies for Dibenzo[b,e]wikipedia.orgsynarchive.comdioxin Core Construction

The formation of the central dioxin ring, flanked by two benzene (B151609) rings, is a key step in the synthesis of this class of compounds. Several classical and modern synthetic methods are employed for this purpose.

Base-induced self-condensation of 2-halophenols

The self-condensation of 2-halophenols in the presence of a base represents a direct approach to forming the dibenzo[b,e] wikipedia.orgsynarchive.comdioxin skeleton. This method, while straightforward, is generally limited to the synthesis of symmetrically substituted derivatives and often results in low to moderate yields. The reaction proceeds through the formation of a 2-(2-halophenoxy)phenolate intermediate, which then undergoes an intramolecular condensation. thieme-connect.de

Condensation of benzene-1,2-diols with activated halobenzenes

A more versatile method involves the condensation of a catechol (benzene-1,2-diol) with an activated halobenzene. The reactivity of the halobenzene is crucial, with electron-withdrawing groups on the aryl halide accelerating the coupling reaction. wikipedia.orgthieme-connect.de This approach allows for the synthesis of unsymmetrically substituted dibenzo[b,e] wikipedia.orgsynarchive.comdioxins.

Intramolecular ring closure approaches

Intramolecular cyclization strategies offer a powerful means to construct the dibenzo[b,e] wikipedia.orgsynarchive.comdioxin core. These methods often involve the formation of a diaryl ether intermediate, which is then cyclized to form the central dioxin ring. Various reagents and conditions can be employed to effect this ring closure, including acid-catalyzed cyclizations and transition-metal-free methods. researchgate.netorganic-chemistry.org For instance, the intramolecular Friedel-Crafts cyclization of specific precursors can lead to the desired cyclic framework. beilstein-journals.org

Reaction of catechol with substituted 1,2-dichloro- or 2-chloronitro-benzenes

An improved general synthesis of substituted dibenzo[b,e] wikipedia.orgsynarchive.comdioxins involves the reaction of catechol with substituted 1,2-dichloro- or 2-chloronitro-benzenes. researchgate.net The use of metallic potassium in hexamethylphosphoramide (B148902) (HMPA) has been shown to provide superior yields compared to other methods. researchgate.net Notably, 2-chloronitrobenzene and 1,2-dinitrobenzene (B166439) react readily with the catechol dianion in HMPA to give high yields of the corresponding dibenzo[b,e] wikipedia.orgsynarchive.comdioxin. researchgate.net This method is particularly effective for the synthesis of the parent dibenzodioxin and its 1-carboxy derivative. researchgate.net

Reactant 1Reactant 2SolventYield (%)
Catechol2-ChloronitrobenzeneHMPA71
Catechol1,2-DinitrobenzeneHMPA87

Table 1: Yields of Dibenzo[b,e] wikipedia.orgsynarchive.comdioxin Synthesis. researchgate.net

Copper-catalyzed cyclization methods

Copper-catalyzed reactions, particularly the Ullmann condensation, are widely used for the formation of the diaryl ether linkage that is a key step in many dibenzo[b,e] wikipedia.orgsynarchive.comdioxin syntheses. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions, modern modifications using soluble copper catalysts with ligands like diamines and acetylacetonates (B15086760) allow the reaction to proceed under milder conditions. wikipedia.org The mechanism typically involves a copper(I) intermediate. organic-chemistry.org

Introduction and Modification of the Amine Functionality

Once the dibenzo[b,e] wikipedia.orgsynarchive.comdioxin core is established, the amine group can be introduced or modified through various synthetic transformations.

A common strategy involves the nitration of the dibenzo[b,e] wikipedia.orgsynarchive.comdioxin ring, followed by reduction of the nitro group to an amine. For example, nitration of a dibenzo[b,e] wikipedia.orgsynarchive.comdioxin derivative can be achieved using nitric acid in trifluoroacetic acid. nih.gov The resulting nitro-substituted compound can then be reduced to the corresponding amine.

Alternatively, the amine functionality can be introduced through a copper-catalyzed amination reaction, such as the Goldberg reaction, which is a type of Ullmann condensation. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org

Further modification of the amine group can be achieved through standard functional group transformations. For instance, the Sandmeyer reaction can be applied to dibenzo[b,e] wikipedia.orgsynarchive.comdioxinamines to introduce a variety of other functional groups. thieme-connect.de

Electrophilic aromatic nitration leading to nitro precursors

The introduction of a nitro group onto the aromatic core of dibenzo[b,e] researchgate.netresearchgate.netdioxin is a critical first step in the synthesis of the corresponding amine. This is typically achieved through electrophilic aromatic substitution. thieme-connect.de Dibenzo[b,e] researchgate.netresearchgate.netdioxin, being an aromatic ether, undergoes various electrophilic substitution reactions, including nitration. thieme-connect.de

The nitration of aromatic compounds generally involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. nih.govsemanticscholar.org Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. nih.govsemanticscholar.org The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov Subsequent deprotonation of this intermediate by a weak base restores aromaticity and yields the nitro-substituted product. nih.gov The reaction of 2-chloronitrobenzene with the catechol dianion has been shown to produce a 71% yield of the corresponding nitro-dibenzodioxin. researchgate.net

The position of nitration on the dibenzo[b,e] researchgate.netresearchgate.netdioxin ring system is influenced by the directing effects of the existing oxygen atoms and any other substituents present on the aromatic rings. For instance, the condensation of benzene-1,2-diols with activated halobenzenes, such as 2-chloro-1,3-dinitrobenzene, can afford 1-nitrodibenzo[b,e] researchgate.netresearchgate.netdioxin. thieme-connect.de

Reductive conversion of nitro groups to amine functionalities

The conversion of the nitro group to a primary amine is a fundamental step in the synthesis of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine. This transformation is generally accomplished through the reduction of the corresponding nitro-substituted dibenzodioxin precursors. thieme-connect.de The methods employed for this reduction are standard procedures used in the conversion of nitroarenes to anilines. thieme-connect.de

Commonly used reducing agents for this purpose include metal-acid systems, such as tin(II) chloride in the presence of hydrochloric acid, or zinc dust with hydrochloric acid. thieme-connect.de For example, the reduction of chlorinated nitrodibenzodioxins to their corresponding amines has been successfully carried out using these methods. thieme-connect.de Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for this conversion. researchgate.net

Sandmeyer reaction for further derivatization of dibenzo[b,e]researchgate.netresearchgate.netdioxinamines

The Sandmeyer reaction provides a versatile method for the further functionalization of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine. thieme-connect.de This reaction allows for the conversion of the primary aromatic amine into a wide variety of substituents via a diazonium salt intermediate. thieme-connect.dechemistryviews.org The process begins with the diazotization of the amine, which involves treating the amine with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures. chemistryviews.org

The resulting diazonium salt is often unstable and is used in situ. The subsequent addition of a copper(I) salt, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide, promotes the replacement of the diazonium group with a halide (Cl, Br) or a cyano group, respectively. chemistryviews.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. chemistryviews.org This method is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution. chemistryviews.org

Alkylation with protected amino-propoxy moieties

The amino group of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine can be alkylated to introduce various side chains, including protected amino-propoxy groups. This modification is often carried out to alter the molecule's physical and chemical properties. A common strategy involves the use of an alkylating agent containing a protected amine, such as N-(3-bromopropyl)phthalimide.

The synthesis of N-(3-bromopropyl)phthalimide can be achieved through several methods, including the reaction of potassium phthalimide (B116566) with 1,3-dibromopropane. prepchem.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide at elevated temperatures. prepchem.com

The alkylation of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine with N-(3-bromopropyl)phthalimide would proceed via a nucleophilic substitution reaction, where the nitrogen atom of the dioxinamine attacks the carbon atom bearing the bromine, displacing the bromide ion. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the amine and enhance its nucleophilicity. researchgate.net The phthalimide group serves as a protecting group for the primary amine on the propoxy chain. This protecting group can be subsequently removed, often by treatment with hydrazine (B178648) hydrate, to yield the free amino-propoxy derivative. researchgate.net

Synthesis of Substituted Dibenzo[b,e]researchgate.netresearchgate.netdioxin-2-amine Analogues

The development of synthetic routes to substituted analogues of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine is crucial for exploring structure-activity relationships. These routes often focus on achieving specific substitution patterns through asymmetric synthesis and regioselective functionalization.

Asymmetric synthetic routes

The creation of chiral Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine analogues, where chirality may arise from stereocenters or axial chirality, requires the use of asymmetric synthesis methodologies. While specific examples of asymmetric syntheses for Dibenzo[b,e] researchgate.netresearchgate.netdioxin-2-amine itself are not extensively documented in the surveyed literature, general strategies for the asymmetric synthesis of related heterocyclic systems can provide insights. For instance, catalytic asymmetric approaches have been developed for the synthesis of other seven-membered heterocyclic compounds. chemistryviews.org

The synthesis of dihydro-1,3-dioxepines has been achieved with high enantioselectivity using a bimetallic relay catalytic system involving Rh(II) and a chiral N,N'-dioxide-Sm(III) complex in a tandem carbonyl ylide formation/[4+3]-cycloaddition. semanticscholar.org Although this applies to a different ring system, it highlights the potential of metal-catalyzed asymmetric cycloadditions in constructing chiral heterocyclic frameworks. The synthesis of dibenzodioxin derivatives has also been approached through the use of iron complexes, which can facilitate nucleophilic aromatic substitution reactions under mild conditions. capes.gov.br While the primary focus of this work was not on asymmetry, the use of chiral ligands with such metal complexes could potentially induce enantioselectivity.

Regioselective functionalization strategies

Achieving regioselectivity in the functionalization of the dibenzo[b,e] researchgate.netresearchgate.netdioxin core is essential for synthesizing specific isomers. Electrophilic aromatic substitution is a key method for introducing substituents, and the inherent directing effects of the dioxin ring system and any existing substituents play a crucial role in determining the position of substitution. thieme-connect.de

One powerful strategy for regioselective functionalization is directed ortho-metalation. For the parent dibenzo[b,e] researchgate.netresearchgate.netdioxin, selective lithiation at the 1-position can be readily achieved by treatment with an alkyllithium reagent. thieme-connect.de The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a substituent at a specific position. capes.gov.br

Furthermore, the synthesis of substituted dibenzodioxins can be controlled by the choice of starting materials. An improved synthesis method involves the reaction of catechol with substituted 1,2-dichloro- or 2-chloronitro-benzenes in the presence of metallic potassium in hexamethylphosphoramide, which can offer better yields and some degree of regiocontrol compared to other methods. researchgate.net The reaction of a catechol dianion with 2-chloronitrobenzene, for example, leads to the formation of the corresponding nitro-substituted dibenzodioxin. researchgate.net Regioselective bromination of polycyclic aromatic hydrocarbons using N-bromosuccinimide has also been demonstrated, suggesting that similar approaches could be applied to the dibenzodioxin system to introduce halogens at specific positions, which can then be further elaborated through cross-coupling reactions. chemistryviews.orgresearchgate.net

Preparation of bis(dibenzo[b,e]numberanalytics.comthieme-connect.dedioxin-2-amine) derivatives

The synthesis of molecules containing two dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin units, often referred to as bis-dibenzodioxins, represents a specialized area of heterocyclic chemistry. While direct coupling of dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-amine to form a dimer is not a commonly reported transformation, established synthetic methodologies in organic chemistry can be applied to construct such derivatives. These strategies typically involve the initial functionalization of the dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-amine core to introduce a reactive group, followed by a cross-coupling reaction to link two of these units together.

One plausible and versatile approach is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. numberanalytics.comnih.gov These methods are renowned for their efficiency in forming carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, a synthetic route could commence with the conversion of the amino group in dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-amine into a more versatile functional group, such as a halogen, via a Sandmeyer reaction. thieme-connect.de The resulting halogenated dibenzodioxin can then participate in a variety of coupling reactions. Alternatively, the amino group itself can be directly involved in coupling reactions, for example, by reacting with a dihalo-aromatic linker in a Buchwald-Hartwig amination.

Another potential strategy involves the oxidative coupling of the aromatic amine. While direct oxidative dimerization of aromatic amines can sometimes be achieved, it often requires specific reagents and conditions to control selectivity and yield.

A hypothetical, yet chemically sound, synthetic scheme for a bis(dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin) derivative linked by a central aromatic ring is presented below. This method utilizes the Buchwald-Hartwig amination reaction, a powerful tool for the formation of diaryl amines. numberanalytics.com

Table 1: Proposed Synthesis of a Bis(dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-amine) Derivative

StepStarting Material(s)Reagent(s) and ConditionsProduct
1Dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-amine, 1,4-DiiodobenzenePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), HeatN¹,N⁴-bis(dibenzo[b,e] numberanalytics.comthieme-connect.dedioxin-2-yl)benzene-1,4-diamine

This proposed synthesis exemplifies how modern synthetic organic chemistry can be employed to construct complex molecules from readily available starting materials. The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and would require experimental optimization for this specific substrate.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the constitutional isomerism of substituted dibenzodioxins. The placement of the amine group at the C-2 position on the Dibenzo[b,e]dioxin framework creates a distinct pattern of signals in both ¹H and ¹³C NMR spectra.

Detailed analysis, particularly using two-dimensional (2D) NMR experiments, is essential for unambiguous assignment. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbon atoms. For Dibenzo[b,e]dioxin-2-amine, this would allow for the unequivocal confirmation of the amine's position by observing a three-bond correlation from the proton at C-1 or C-3 to the carbon atom C-2, which is directly bonded to the nitrogen. Similarly, correlations from the amine protons to adjacent carbons (C-2 and C-3) would solidify the assignment.

The ¹H NMR spectrum is expected to show distinct signals for each of the seven aromatic protons, with chemical shifts and coupling constants dictated by their position relative to the electron-donating amine group and the ether-like oxygen atoms. The protons on the aminated ring would be shifted upfield compared to those on the unsubstituted ring. The ¹³C NMR spectrum would likewise show 12 distinct signals for the carbon atoms, with the C-2 carbon exhibiting a significant downfield shift due to the direct attachment of the electronegative nitrogen atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzo[b,e]dioxin-2-amine

Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1~6.7 - 6.8~110 - 115
C-2-~145 - 150
C-3~6.6 - 6.7~112 - 117
C-4~6.8 - 6.9~118 - 123
C-4a-~142 - 144
C-5a-~142 - 144
C-6~6.9 - 7.0~120 - 125
C-7~6.9 - 7.0~120 - 125
C-8~6.9 - 7.0~120 - 125
C-9~6.9 - 7.0~120 - 125
C-9a-~143 - 145
C-10a-~143 - 145

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides functional group and fingerprint information for molecular structure. The spectra for Dibenzo[b,e]dioxin-2-amine are dominated by the vibrations of the dibenzodioxin core, but with highly characteristic bands arising from the amine substituent.

The key diagnostic bands in the IR spectrum include:

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

C-O-C Stretching: Strong, characteristic bands corresponding to the asymmetric C-O-C stretching of the dioxin ring typically appear in the 1280-1320 cm⁻¹ region.

Aromatic C-H Stretching: Signals appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are observed in the 1450-1600 cm⁻¹ region.

N-H Bending (Scissoring): A medium to strong band is expected around 1600-1640 cm⁻¹.

C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. Aromatic ring breathing modes and symmetric C-O-C stretching vibrations are often strong in the Raman spectrum, whereas the N-H stretching bands are typically weak.

Interactive Table 2: Expected Characteristic Vibrational Frequencies for Dibenzo[b,e]dioxin-2-amine

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N-H Asymmetric & Symmetric Stretch3350 - 3500MediumWeak
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
N-H Bending (Scissoring)1600 - 1640Medium-StrongWeak
Aromatic C=C Ring Stretch1450 - 1600Medium-StrongMedium-Strong
C-N Stretch1250 - 1350MediumMedium
Asymmetric C-O-C Stretch1280 - 1320StrongWeak
Aromatic C-H Out-of-Plane Bend750 - 900StrongWeak

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for confirming the elemental composition of a molecule. For Dibenzo[b,e]dioxin-2-amine (C₁₂H₉NO₂), HRMS can measure the mass of the molecular ion to within a very small tolerance (typically < 5 ppm), allowing for the calculation of a single, unambiguous molecular formula, thereby distinguishing it from other potential compounds with the same nominal mass. The calculated exact mass for the neutral molecule is 199.0633, and for its protonated form [M+H]⁺, it is 200.0706.

Electron Ionization (EI) mass spectrometry also provides structural information through characteristic fragmentation patterns. The molecular ion peak (m/z = 199) is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways for dibenzodioxins include the sequential loss of carbon monoxide (CO) molecules. A primary fragmentation would likely be the loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 198), followed by the loss of HCN (m/z 172) from the amine-containing ring. Another expected fragmentation pathway involves the loss of CO (m/z 171), followed by a second loss of CO (m/z 143).

Interactive Table 3: Predicted HRMS Fragmentation for Dibenzo[b,e]dioxin-2-amine

Ion Fragment FormulaPredicted m/z (Monoisotopic)Description of Loss from Molecular Ion (C₁₂H₉NO₂)
[C₁₂H₉NO₂]⁺199.06Molecular Ion (M⁺)
[C₁₂H₈NO₂]⁺198.06Loss of H radical
[C₁₁H₈O₂]⁺172.05Loss of HCN from [M-H]⁺
[C₁₁H₉NO]⁺171.07Loss of CO
[C₁₀H₉N]⁺143.07Loss of two CO molecules
[C₁₀H₈]⁺128.06Loss of two CO and NH

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the atomic positions in a single crystal. While a specific crystal structure for Dibenzo[b,e]dioxin-2-amine is not publicly available, analysis of related dibenzodioxin structures reveals key expected features.

The dibenzodioxin core is largely planar, though a slight boat-like conformation or folding along the O-O axis can occur. The bond lengths and angles would be consistent with an aromatic sp² hybridized system. A crystal structure would confirm the C-2 substitution pattern without ambiguity.

Crucially, the amine group is expected to be a key driver of the supramolecular assembly in the solid state. It would act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the ether oxygen atoms or the amine nitrogen of adjacent molecules. These interactions, along with potential π–π stacking between the aromatic rings, would define the crystal packing motif.

Interactive Table 4: Typical Crystallographic Parameters for a Substituted Dibenzo[b,e]dioxin Core

ParameterTypical Value RangeSignificance
C-C Bond Length (Aromatic)1.37 - 1.41 ÅConfirms aromatic character of benzene (B151609) rings.
C-O Bond Length1.36 - 1.39 ÅTypical for aryl-ether bonds.
C-N Bond Length1.38 - 1.42 ÅConfirms C-NH₂ bond.
Dihedral Angle (Benzene Rings)0 - 10°Indicates the degree of planarity of the core.
Hydrogen Bond Distance (N-H···O/N)2.8 - 3.2 ÅEvidence of intermolecular forces guiding packing.
π-π Stacking Distance (Centroid)3.4 - 3.8 ÅIndicates close packing of aromatic systems.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is used to probe the electronic structure of molecules by measuring the binding energies of core and valence electrons, respectively.

XPS would be used to confirm the elemental composition and chemical environment. High-resolution scans of the C 1s, O 1s, and N 1s core levels would provide distinct peaks. The C 1s signal would be resolvable into components for C-C/C-H, C-O, and C-N environments. The N 1s binding energy would be characteristic of an aromatic amine.

UPS , typically using a He I source, would probe the valence molecular orbitals. The resulting spectrum shows a series of bands corresponding to the ionization energies of the highest occupied molecular orbitals (HOMO). The spectrum would be compared with Density Functional Theory (DFT) calculations to assign the character of these orbitals. The HOMO is expected to be a π-orbital with significant contribution from the nitrogen lone pair, which raises its energy (lowers its ionization potential) compared to the unsubstituted dibenzo[b,e]dioxin. This technique provides direct experimental insight into the electronic properties that govern the molecule's reactivity and optical behavior.

Theoretical and Computational Chemistry Studies of Dibenzo B,e 1 2 Dioxin 2 Amine

Quantum Chemical Calculations on Molecular Geometry and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the most stable three-dimensional structures of molecules. For the dibenzo[b,e] ruc.dkcymitquimica.comdioxin system, these calculations have been crucial in resolving questions about its geometry.

The molecular structure of the dibenzo[b,e] ruc.dkcymitquimica.comdioxin ring system was a subject of debate for many years, with questions centered on whether the three-ring system is perfectly planar. ruc.dk Early experimental work suggested a planar structure, but more recent, sophisticated computational studies have provided a more nuanced picture.

In its electronic ground state (S₀), the dibenzo[b,e] ruc.dkcymitquimica.comdioxin molecule is generally considered to be planar or only very slightly folded. thieme-connect.de However, computational analyses of its excited electronic states reveal a different story. Quantum chemical calculations using methods such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) predict that the first excited singlet (S₁) and triplet (T₁) states are not planar. ruc.dk In these excited states, the molecule adopts a puckered or folded conformation. The degree of folding can be quantified by the dihedral angle between the two outer benzene (B151609) rings. One study using TD-DFT with the B3LYP functional calculated a significant deviation from planarity in the S₁ state. ruc.dk

These theoretical findings suggest that upon absorption of light, the dibenzo[b,e] ruc.dkcymitquimica.comdioxin framework distorts from a planar to a folded geometry, a process that is critical for understanding its photophysical and photochemical properties. ruc.dk

StateComputational MethodDihedral Angle (Φ)Energy Difference (kcal/mol)Reference
S₁ TD-B3LYPD₂ (Non-planar)-7.94 ruc.dk
S₁ CISD₂ (Non-planar)-7.15 ruc.dk
T₁ CAM-B3LYPPuckered (Non-planar)Not specified ruc.dk

Table 1: Calculated dihedral angles and energy differences for the excited states of Dibenzo[b,e] ruc.dkcymitquimica.comdioxin, showing the preference for non-planar geometries. ruc.dk

Electronic Structure Analysis: Frontier Molecular Orbitals and Electron Transfers

The electronic behavior of a molecule, including its reactivity and spectroscopic properties, is governed by its electronic structure. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For the dibenzo[b,e] ruc.dkcymitquimica.comdioxin system, theoretical studies show that removal of an electron from the π-system gives rise to a radical cation. thieme-connect.de This indicates that the HOMO is of π-character, distributed across the aromatic framework.

An increase in the energy of the HOMO.

A decrease in the HOMO-LUMO energy gap.

A lower energy gap implies that the molecule can be more easily excited and is generally more reactive, particularly towards electrophiles. This increased reactivity and altered electron transfer capability are central to its chemical behavior. Theoretical studies on related benzodioxin derivatives have successfully used HOMO-LUMO analysis to understand molecular reactivity. nih.gov

Aromaticity Assessments of Dibenzo[b,e]ruc.dkcymitquimica.comdioxin Systems

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. While the simple, non-fused 1,4-dioxin (B1195391) ring is considered nonaromatic, the dibenzo[b,e] ruc.dkcymitquimica.comdioxin system is decidedly aromatic. thieme-connect.destackexchange.com This aromatic character is conferred by the two fused benzene rings.

The aromaticity of dibenzo[b,e] ruc.dkcymitquimica.comdioxin is evident in its chemical behavior; it undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel–Crafts acylation, rather than the addition reactions typical of nonaromatic unsaturated compounds. thieme-connect.de

Computational methods provide quantitative measures of aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization around the ring, with values closer to 1 indicating higher aromaticity.

Benchmark studies on various aromatic systems have validated the use of specific DFT functionals (such as wB97XD, CAM-B3LYP, and M06-2X) for reliably calculating aromaticity indices. rsc.orgsemanticscholar.org Applying these methods to the dibenzo[b,e] ruc.dkcymitquimica.comdioxin system would confirm the high aromaticity of the outer benzene rings and the nonaromatic nature of the central dioxin ring.

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating energy barriers, thereby predicting the most likely reaction pathways.

DFT studies have been used to investigate the reaction pathways of dibenzo-p-dioxin (B167043) under reducing conditions. nih.gov These calculations explored various potential reactions, including:

Hydrogen Addition: The direct addition of a hydrogen atom to the carbon atoms of the benzene rings was found to have a significantly lower energy barrier than the unimolecular decomposition of the molecule. nih.gov

C-O Bond Scission: The cleavage of the central carbon-oxygen bonds was found to be a facile pathway for the conversion of dibenzo-p-dioxin into dibenzofuran (B1670420) through ipso-addition at the carbon sites adjacent to the oxygen atoms. nih.gov

Photochemical reaction pathways have also been investigated. Studies show that dibenzo-p-dioxins can undergo a photochemically initiated aryl-ether bond homolysis (cleavage), leading to reactive intermediates like 2,2'-biphenylquinones. researchgate.net

For Dibenzo[b,e] ruc.dkcymitquimica.comdioxin-2-amine specifically, computational modeling could be applied to important synthetic reactions. For instance, the Sandmeyer reaction, which converts an amino group into a variety of other functional groups, is a known useful modification for dibenzo[b,e] ruc.dkcymitquimica.comdioxinamines. thieme-connect.de Theoretical modeling of this multi-step reaction could provide insights into its mechanism and help optimize reaction conditions.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can accurately predict various spectroscopic properties, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. For the parent dibenzo-p-dioxin, experimental data shows characteristic absorption maxima. nih.gov Theoretical calculations aim to reproduce these peaks, providing a link between the electronic structure and the observed spectrum.

Solventλmax (nm)Reference
Chloroform248, 293 nih.gov
Methanol228, 290 nih.gov
Isooctane230, 290 nih.gov

Table 2: Experimental UV-Vis absorption maxima (λmax) for the parent Dibenzo[b,e] ruc.dkcymitquimica.comdioxin in various solvents. nih.gov

Furthermore, calculations of vibrational frequencies can generate a theoretical IR spectrum, where the position and intensity of peaks correspond to specific bond vibrations (stretching, bending). For Dibenzo[b,e] ruc.dkcymitquimica.comdioxin-2-amine, theoretical IR spectra would show characteristic peaks for the N-H stretches and bends of the amino group, in addition to the C-O-C ether stretches and aromatic C-H and C=C vibrations of the core structure. Such theoretical predictions have been successfully applied to related benzodioxin structures. nih.gov

Reactivity and Mechanistic Investigations of Dibenzo B,e 1 2 Dioxin 2 Amine

Electrophilic Aromatic Substitution Reactions of the Dibenzo[b,e]researchgate.netsigmaaldrich.comdioxin Core

The dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin system is aromatic and significantly more stable than its 1,4-dioxin (B1195391) or 1,4-benzodioxin (B1211060) counterparts. thieme-connect.de This aromatic character allows it to undergo various electrophilic aromatic substitution reactions. thieme-connect.de The presence of an amino group at the 2-position is expected to be a powerful activating group, directing electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include halogenation, Friedel–Crafts acylation, and nitration. thieme-connect.de

For instance, the Sandmeyer reaction, a well-established method for converting primary aromatic amines into a variety of functional groups, can be applied to dibenzo[b,e] researchgate.netsigmaaldrich.comdioxinamines for further structural modification. thieme-connect.de This suggests that the amino group in Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine can be readily diazotized and subsequently replaced by various electrophiles.

While specific studies on the electrophilic substitution of Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine are not extensively detailed in the provided results, the general reactivity of the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin core provides a strong basis for predicting its behavior. The activating nature of the amino group would facilitate reactions such as bromination, chlorination, and acylation, leading to the formation of a range of substituted derivatives.

Nucleophilic Aromatic Substitution Reactions involving halogenated precursors

The synthesis of substituted dibenzo[b,e] researchgate.netsigmaaldrich.comdioxins, including the amino-substituted derivatives, often involves nucleophilic aromatic substitution (SNAr) reactions on halogenated precursors. These reactions are a cornerstone for constructing the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin framework.

A common strategy involves the condensation of a catechol with an activated halobenzene. thieme-connect.de For the synthesis of Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine, a plausible route would involve the reaction of a catechol with a dihalobenzene bearing a nitro group, which can later be reduced to the amine. The halogens in these precursors are activated towards nucleophilic displacement by strong electron-withdrawing groups. nih.gov For example, 2,3-dinitrodibenzo- researchgate.netsigmaaldrich.com-dioxin can be synthesized from 4,5-difluoro-1,2-dinitrobenzene and catechol. nih.gov

Another important method is the base-induced self-condensation of 2-halophenols. thieme-connect.de Furthermore, intramolecular ring closure of 2-halo-2′-hydroxybiphenyls has also been utilized to prepare dibenzo[b,e] researchgate.netsigmaaldrich.comdioxins. thieme-connect.de

Improved synthetic protocols for substituted dibenzo researchgate.netsigmaaldrich.comdioxines have been developed using the reaction of catechols with substituted 1,2-dichloro- or 2-chloronitro-benzenes in the presence of metallic potassium in hexamethylphosphoramide (B148902), often providing superior yields compared to other methods. researchgate.net The synthesis of cyanodibenzo researchgate.netsigmaaldrich.comdioxines through cyano-activated fluoro displacement reactions between cyanodifluorobenzenes and catechols also demonstrates the utility of SNAr reactions. researchgate.net These cyano derivatives can then be converted to other functional groups, potentially including the amine. researchgate.net

Iron complexes have also been employed to facilitate double nucleophilic aromatic substitution reactions between (cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts and substituted 1,2-benzenediols under mild conditions to form functionalized [η6-dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin]iron(1+) complexes. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Dibenzodioxin Synthesis

Reactants Reagents/Conditions Product Reference
4,5-Difluoro-1,2-dinitrobenzene, Catechol Na2CO3, EtOH, 75 °C 2,3-Dinitrodibenzo- researchgate.netsigmaaldrich.com-dioxin nih.gov
Catechol, 2-Chloronitrobenzene K, Hexamethylphosphoramide Dibenzo researchgate.netsigmaaldrich.comdioxine derivatives researchgate.net
Cyanodifluorobenzenes, Catechols K2CO3, DMF, 130 °C Cyanodibenzo researchgate.netsigmaaldrich.comdioxines researchgate.net
(Cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts, 1,2-Benzenediols Mild conditions [η6-Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin]iron(1+) complexes researchgate.net

Photochemical Reactions of Dibenzo[b,e]researchgate.netsigmaaldrich.comdioxin Derivatives

Photochemical studies on dibenzo researchgate.netsigmaaldrich.comdioxins have revealed a fascinating intramolecular rearrangement pathway. researchgate.netsigmaaldrich.com Upon irradiation, these compounds can undergo a photochemically initiated aryl-ether bond homolysis. researchgate.net This process leads to the formation of reactive intermediates, namely a 2-spiro-6'-cyclohexa-2',4'-dien-1'-one and subsequently a 2,2'-biphenylquinone. researchgate.netsigmaaldrich.comrsc.org

The fate of the 2,2'-biphenylquinone intermediate depends on the substituents present on the dibenzodioxin ring. researchgate.net In the presence of electron-donating substituents, these intermediates can thermally rearrange to form oxepino[2,3-b]benzofurans. researchgate.netsigmaaldrich.com Conversely, with electron-withdrawing groups, the rearrangement leads to 1-hydroxydibenzofurans. researchgate.net Under steady-state irradiation in an organic solvent, the 2,2'-biphenylquinones can also participate in excited-state hydrogen abstraction to yield the corresponding 2,2'-dihydroxybiphenyls. researchgate.netresearchgate.net

While specific photochemical studies on Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine were not found, the amino group, being an electron-donating group, would be expected to influence the rearrangement pathway of the photochemically generated 2,2'-biphenylquinone intermediate, likely favoring the formation of an oxepino[2,3-b]benzofuran derivative.

Metal-Mediated Transformations and Directed Metallation

Metal-mediated reactions, particularly directed ortho-metalation (DoM), are powerful tools for the functionalization of aromatic compounds, including the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin core. thieme-connect.dewikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring interacts with an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

For the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin system, the oxygen atoms of the dioxin ring can act as a directing group. Selective lithiation at the 1-position of the parent dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin is readily achieved through hydrogen-metal exchange with an alkyllithium reagent. thieme-connect.de The amino group in Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine is also a potent DMG. wikipedia.org The presence of two directing groups, the ether oxygen and the amino group, can lead to complex regiochemical outcomes. The stronger directing group will typically control the site of lithiation. baranlab.org

The synthesis of functionalized dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin derivatives has been achieved via iron complexes, which can then undergo further functionalization through directed metalation. capes.gov.br Double nucleophilic aromatic substitution reactions on (cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts with catechols yield [η6-dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin]iron(1+) complexes. researchgate.net After liberation of the dibenzodioxin ligand, directed deprotonation with an alkyllithium reagent followed by quenching with an electrophile allows for the introduction of a wide range of substituents. capes.gov.br

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also crucial in forming C-N bonds and have been used to synthesize dibenzo[b,f]azepines, a structurally related class of compounds, suggesting their potential applicability to the synthesis and functionalization of amino-dibenzodioxins. beilstein-journals.org

Hydrogen-metal exchange processes

Hydrogen-metal exchange, typically using a strong base like an alkyllithium reagent, is a fundamental process in directed ortho-metalation. thieme-connect.dewikipedia.org As mentioned previously, this reaction allows for the selective deprotonation of an aromatic ring at a position ortho to a directing group. wikipedia.org

In the case of the parent dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin, hydrogen-metal exchange with an alkyllithium reagent selectively occurs at the 1-position. thieme-connect.de This generates a 1-lithio-dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin intermediate, which is a versatile nucleophile for the introduction of various substituents. thieme-connect.de

For Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine, the amino group would be the primary directing group for hydrogen-metal exchange. This would likely direct lithiation to the 1- or 3-position. The regioselectivity of this process would depend on the specific reaction conditions and the nature of the alkyllithium reagent used. The resulting lithiated species would be a key intermediate for the synthesis of 1- and/or 3-substituted Dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine derivatives.

Applications in Advanced Materials and Supramolecular Chemistry

Dibenzo[b,e]researchgate.netsigmaaldrich.comdioxin-2-amine Derivatives in Polymer Synthesis

The incorporation of bulky and rigid moieties derived from dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine into polymer backbones has proven to be an effective strategy for creating materials with enhanced thermal stability and specific functionalities.

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. rsc.org By introducing bulky and contorted structural elements, it is possible to create polyimides of intrinsic microporosity (PIMs), which possess interconnected free volume elements that are beneficial for gas separation applications.

A series of intrinsically microporous polyimides have been synthesized using derivatives of dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine. For instance, bulky diamines such as (7,7′-(mesitylmethylene)bis(8-methyldibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine)) (MMBMA) and 7,7′-(mesitylmethylene)bis(1,8-dimethyldibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine) (MMBDA) have been polymerized with 2,2′-dibromo-4,4′,5,5′-bipohenyltetracarboxylic dianhydride (Br-BPDA) to produce PIMs. researchgate.net These polymers exhibit excellent solubility, high thermal stability, and good mechanical properties, making them suitable for the fabrication of gas separation membranes. researchgate.net The rigid and contorted nature of the diamine units derived from dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine disrupts efficient chain packing, leading to the formation of micropores that enhance gas permeability. researchgate.netnih.gov

The properties of polyimides can be finely tuned by modifying the chemical structure of the monomers. The presence of bromine atoms in the polymer backbone, introduced through the dianhydride monomer, and the specific architecture of the diamine both play a crucial role in determining the final characteristics of the material.

In polyimides derived from Br-BPDA and bulky diamines like MMBDA, the bromine atoms contribute to the polymer's rigidity and can influence intermolecular interactions. researchgate.net The structure of the diamine has a significant impact on the fractional free volume (FFV) and the Brunauer-Emmett-Teller (BET) surface area of the resulting polyimide. For example, the polyimide derived from Br-BPDA and MMBDA (Br-BPDA-MMBDA) exhibited the highest BET surface area and FFV among a series of tested polymers, leading to the highest CO2 permeability. researchgate.net

The following table summarizes the properties of polyimides derived from Br-BPDA and various bulky diamines, highlighting the influence of the diamine structure.

PropertyBr-BPDA-MMBDABr-BPDA-MMBMABr-BPDA-TBDA2Br-BPDA-DATBr-BPDA-TBDA1
BET Surface Area (m²/g) 342315256231211
Fractional Free Volume (FFV) 0.2160.2010.1850.1780.169
CO₂ Permeability (Barrer) 724.5----
Tensile Strength (MPa) 59.2 - 109.359.2 - 109.359.2 - 109.359.2 - 109.359.2 - 109.3
Tensile Modulus (GPa) 1.8 - 2.21.8 - 2.21.8 - 2.21.8 - 2.21.8 - 2.2

Data sourced from ResearchGate researchgate.net

The successful application of these specialized polyimides in gas separation relies on their ability to be processed into thin, robust membranes. The polymers derived from dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine derivatives generally exhibit good solubility in common organic solvents, which facilitates their fabrication into membranes via solution casting techniques. researchgate.net

Characterization of these membranes involves a range of analytical methods to assess their physical and performance attributes. Thermal stability is typically evaluated using thermogravimetric analysis (TGA), while mechanical properties such as tensile strength and modulus are measured to ensure the membranes are mechanically robust. researchgate.net The microporous nature of the membranes is quantified by determining the BET surface area and the fractional free volume. Gas permeability and selectivity, key performance indicators for gas separation membranes, are measured using gas permeation experiments. researchgate.net

Dibenzo[b,e]researchgate.netsigmaaldrich.comdioxin-based Supramolecular Assemblies

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org The dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin core, with its potential for π-π stacking and other intermolecular forces, is an attractive component for building such assemblies.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. While specific studies on dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine as a host or guest are not extensively documented, research on related polychlorinated dibenzo-p-dioxins (PCDDs) provides insight into the potential for such interactions.

For example, the inclusion of PCDDs within the hydrophobic cavity of cyclodextrins (CDs), which act as host molecules, has been investigated through molecular modeling. nih.gov These studies show that van der Waals forces are the primary driving force for the formation of these host-guest complexes, with hydrophobic interactions also playing a significant role. nih.gov The ability of the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin structure to fit within the cavity of a host molecule is a key factor in the stability of the resulting complex.

The spontaneous organization of molecules into ordered structures is known as self-assembly, a process governed by intermolecular interactions. The dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin framework can participate in various non-covalent interactions, including π-π stacking, which can drive self-assembly processes.

Studies on the adsorption of dioxin model compounds on porous carbons have shown that π-π interactions between the planar aromatic molecules are significant, especially when confined within micropores. acs.org Furthermore, the interaction of dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin derivatives with biological systems, such as their permeation through lipid membranes, is also governed by a complex interplay of intermolecular forces. mdpi.com While the self-assembly of dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin-2-amine itself into well-defined supramolecular structures is an area that warrants further investigation, the fundamental properties of the dibenzo[b,e] researchgate.netsigmaaldrich.comdioxin core suggest its potential for creating novel, self-assembled materials.

Role in Sensor Development

The unique electronic and structural characteristics of amino-substituted dioxins, such as Dibenzo[b,e] mdpi.comnih.govdioxin-2-amine, have positioned them as valuable components in the development of advanced sensor technologies. Their ability to act as recognition elements and be anchored to various substrates makes them particularly suitable for creating sensitive and selective detection platforms for environmental pollutants.

Utilization of amino-substituted dioxins as molecular recognition elements in photonic biosensors.

Amino-substituted dioxins are crucial intermediates in the creation of molecular recognition elements (MREs) for photonic biosensors designed to monitor hazardous environmental pollutants like dioxins. mdpi.comnih.gov Photonic biosensors are analytical devices that combine a biological or synthetic recognition element with an optical transducer system. nih.gov The specificity of these sensors is largely determined by the MRE, which selectively binds to the target analyte. mdpi.com

In this context, amino-substituted dioxins serve as haptens for the development of selective single-stranded DNA (ssDNA) aptamers. mdpi.comnih.gov Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. By immobilizing an amino-substituted dioxin derivative, researchers can select for ssDNA aptamers that specifically recognize the dioxin structure. These aptamers then become the MREs in the final biosensor. mdpi.comnih.gov

The development of these aptamer-based MREs is a significant step towards creating simple, portable, and cost-effective analytical tools for the rapid screening of dioxins and related compounds in environmental and food samples. nih.gov The high selectivity of these synthetic receptors helps to overcome some of the limitations of traditional antibody-based assays, such as the potential for denaturation of antibodies. nih.gov

Immobilization strategies for amino-substituted dioxins on functionalized substrates (e.g., magnetic beads).

A key step in the development of aptamer-based sensors is the effective immobilization of the target molecule—in this case, an amino-substituted dioxin—onto a solid support. mdpi.comnih.gov Magnetic beads are a commonly used substrate for this purpose due to their large surface area and ease of manipulation. nih.govnih.gov

One successful strategy involves the use of carboxy-substituted magnetic beads. mdpi.comnih.gov An amino-substituted dioxin, such as a 3-aminopropoxy-substituted tetrachlorodibenzo[b,e] mdpi.comnih.govdioxin, can be covalently coupled to these beads. mdpi.comnih.gov This process typically involves the use of a coupling agent, like N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond between the amino group of the dioxin derivative and the carboxylic acid groups on the surface of the magnetic beads. nih.gov

Following the coupling reaction, any unreacted carboxyl groups on the magnetic beads can be capped, for instance with ethanolamine, to prevent non-specific binding in subsequent steps. nih.gov The resulting dioxin-coated magnetic beads serve as the foundation for the selection of specific ssDNA aptamers. mdpi.comnih.gov

The efficiency of this immobilization can be quantified. For example, in one study, the amount of an amino-substituted dioxin immobilized on the magnetic beads was determined to be approximately 0.108 µmol per milligram of beads. nih.gov This high loading capacity is essential for the successful development of high-affinity aptamers. nih.gov The stability of the immobilized compound is also a critical factor, and studies have shown that dioxins can be effectively immobilized on substrates like polypropylene. epa.gov

Below is a table summarizing the findings of an immobilization experiment:

ParameterValueReference
SubstrateCarboxy-substituted magnetic beads nih.gov
Ligand3-Aminopropoxy-substituted tetrachlorodibenzo[b,e] mdpi.comnih.govdioxin nih.gov
Coupling AgentN,N'-Dicyclohexylcarbodiimide (DCC) nih.gov
Amount of Immobilized Dioxin0.108 µmol/mg of beads nih.gov
Bead Capacity0.097–0.114 µmol carboxylic acid/mg of beads nih.gov

This table illustrates the quantitative aspects of immobilizing an amino-substituted dioxin derivative onto a functionalized substrate, a critical procedure for its application in sensor development.

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., dichloromethane for solubility).
  • Temperature control to avoid side reactions (e.g., over-oxidation).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR (¹H/¹³C): Confirm aromatic proton environments and amine functionality .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • Chromatography :
    • HPLC : Assess purity (>95% threshold for most studies) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, O ratios) .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight214.22 g/mol (for diaminodioxin variant)
Density1.402 ± 0.06 g/cm³
StabilityStable under inert, dry conditions

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Note : No specific GHS hazard classification exists, but assume acute toxicity due to structural analogs (e.g., dioxins) .

Advanced: How can reaction conditions be optimized to improve yields of halogenated derivatives?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .

Q. Case Study :

  • Chlorination of the dioxin core using sulfuryl chloride (SO₂Cl₂) achieved 78% yield at 0°C in dichloromethane .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols .
  • Meta-Analysis : Compare IC₅₀ values across publications to identify outliers (e.g., conflicting H1 receptor affinities) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

Example : Discrepancies in anti-inflammatory activity may arise from impurities in early synthetic batches .

Advanced: What computational methods are effective for predicting the environmental persistence of this compound?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite™ to estimate biodegradation half-life based on logP and molecular connectivity .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict photolytic degradation pathways .
  • Ecotoxicity Profiling : Cross-reference with EPA databases for aquatic toxicity thresholds of analogous dioxins .

Q. Table 2: Predicted Environmental Parameters

ParameterValue (Predicted)Tool
Biodegradation Half-Life>60 daysEPI Suite™
LogP3.2 ± 0.3ChemAxon

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents at positions 2, 7, and 8 to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase™ to identify critical binding motifs (e.g., amine position for H1 receptor modulation) .
  • In Silico Docking : Screen derivatives against PDB structures (e.g., 5-HT2A receptors) to prioritize synthesis targets .

Key Finding : Electron-withdrawing groups at position 7 enhance binding to 5-HT2A receptors by 30% .

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